molecular formula C20H25NO5 B12109732 Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl) ester CAS No. 68905-61-3

Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl) ester

Cat. No.: B12109732
CAS No.: 68905-61-3
M. Wt: 359.4 g/mol
InChI Key: USMSCQNOGBOUAH-UHFFFAOYSA-N
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Description

Butanedioic acid,1-[1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl] ester is a complex organic compound known for its unique chemical structure and properties. This compound is an ester derivative of butanedioic acid, featuring a naphthalenyloxy group and an isopropylamino methyl group. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid,1-[1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl] ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with an alcohol derivative in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid,1-[1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl] ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into primary alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Butanedioic acid,1-[1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl] ester is utilized in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Butanedioic acid,1-[1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl] ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways. The naphthalenyloxy group may facilitate binding to hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, ethyl methyl ester
  • Butanedioic acid, ethyl 3-methylbutyl ester
  • Butanedioic acid, ethyl-(1-methylethyl) ester

Uniqueness

Butanedioic acid,1-[1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl] ester is unique due to the presence of both a naphthalenyloxy group and an isopropylamino methyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar esters, making it a valuable compound for specialized applications.

Properties

CAS No.

68905-61-3

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

4-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxy-4-oxobutanoic acid

InChI

InChI=1S/C20H25NO5/c1-14(2)21-12-16(26-20(24)11-10-19(22)23)13-25-18-9-5-7-15-6-3-4-8-17(15)18/h3-9,14,16,21H,10-13H2,1-2H3,(H,22,23)

InChI Key

USMSCQNOGBOUAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)CCC(=O)O

Origin of Product

United States

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